molecular formula C16H14N4O3S B300975 4-[(1-{4-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-5-thioxo-2-imidazolidinone

4-[(1-{4-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-5-thioxo-2-imidazolidinone

Cat. No. B300975
M. Wt: 342.4 g/mol
InChI Key: OMLRLVFEZMDUPO-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1-{4-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-5-thioxo-2-imidazolidinone is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This molecule is also known as NDPI or Nitro-DiPyrrin-Imidazolidinone. It is a synthetic compound that has been developed by chemists to mimic the structure and properties of certain natural compounds that have been found to have therapeutic effects.

Mechanism of Action

The mechanism of action of NDPI is not fully understood, but it is believed to involve the formation of a complex between the molecule and the metal ion. This complexation leads to a change in the electronic structure of the molecule, which in turn results in the emission of fluorescence.
Biochemical and Physiological Effects
NDPI has been found to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes that are involved in oxidative stress, which is a process that can lead to cell damage and death.

Advantages and Limitations for Lab Experiments

One of the main advantages of NDPI is its selectivity for certain metal ions. This makes it a useful tool for the detection and quantification of these ions in complex biological samples. However, one limitation of NDPI is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on NDPI. One area of interest is the development of new synthetic methods for the production of this molecule, which could lead to improved yields and purity. Another area of interest is the development of new applications for NDPI, such as its use in imaging techniques for the detection of metal ions in living cells. Additionally, further studies are needed to fully understand the mechanism of action of this molecule and its potential therapeutic applications.

Synthesis Methods

NDPI can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-nitrobenzaldehyde, 2,5-dimethylpyrrole, and thiourea in the presence of a catalyst. This reaction yields the desired product, which can then be purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

NDPI has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its ability to act as a fluorescent probe for the detection of metal ions. This molecule has been found to selectively bind to certain metal ions such as zinc, copper, and iron, and emit fluorescence upon binding.

properties

Product Name

4-[(1-{4-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-5-thioxo-2-imidazolidinone

Molecular Formula

C16H14N4O3S

Molecular Weight

342.4 g/mol

IUPAC Name

(4Z)-4-[[2,5-dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]methylidene]-5-sulfanylideneimidazolidin-2-one

InChI

InChI=1S/C16H14N4O3S/c1-9-7-11(8-14-15(24)18-16(21)17-14)10(2)19(9)12-3-5-13(6-4-12)20(22)23/h3-8H,1-2H3,(H2,17,18,21,24)/b14-8-

InChI Key

OMLRLVFEZMDUPO-ZSOIEALJSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)/C=C\3/C(=S)NC(=O)N3

SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)C=C3C(=S)NC(=O)N3

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)C=C3C(=S)NC(=O)N3

Origin of Product

United States

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